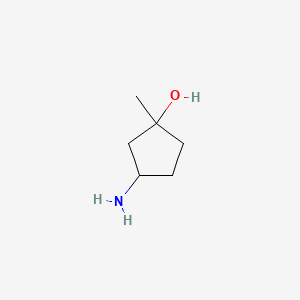

3-Amino-1-methylcyclopentanol

Description

Structural Significance and Research Context

The structural framework of 3-Amino-1-methylcyclopentanol is notable due to the presence of two chiral centers at the C1 and C3 positions. google.comgoogle.com This stereochemical complexity means the compound can exist as multiple stereoisomers. The relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute configuration (R or S) at each chiral center give rise to distinct isomers, such as (1R, 3S)-3-amino-1-cyclopentanol and (1S, 3R)-3-amino-1-methylcyclopentan-1-ol. google.comnih.gov

The specific stereochemistry of each isomer is a critical determinant of its chemical reactivity and its utility in stereoselective synthesis. smolecule.com Research has heavily focused on specific isomers due to their unique spatial arrangement, which is crucial when designing and synthesizing complex target molecules where three-dimensional structure dictates function. google.comgoogle.com The majority of contemporary research on this compound is driven by its role as a key chiral building block in the synthesis of high-value pharmaceutical agents. google.com

Positioning within Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound is valued as a versatile intermediate. Its bifunctional nature, possessing both an amine and a tertiary alcohol, allows for a range of chemical transformations. The primary application of this compound is as a chiral precursor, where its pre-defined stereochemistry is transferred to a more complex final product. google.com

The synthesis of specific stereoisomers of this compound is a significant area of research. Methods to obtain the enantiomerically pure compound include:

Chiral Resolution: This classical approach separates a racemic mixture of isomers. It often involves using a chiral acid to form diastereomeric salts that can be separated, but the theoretical maximum yield is only 50%. google.comgoogle.com

Asymmetric Synthesis: Modern synthetic strategies focus on creating a specific stereoisomer directly from achiral starting materials. One patented method involves an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and a chiral N-acylhydroxyamine compound to construct the two chiral centers with high optical purity. google.comgoogleapis.com This approach is more efficient and avoids the loss of half the material associated with resolution. google.com

Once obtained, the compound serves as a scaffold. The amino group can be protected, for example with a carbobenzyloxy (Cbz) group, to prevent its reactivity while other parts of the molecule are modified.

Role in Contemporary Medicinal Chemistry Investigations (Non-Clinical)

The most prominent role of this compound in medicinal chemistry is as a critical intermediate in the synthesis of the antiretroviral drug Bictegravir. google.comgoogle.com Bictegravir is a component of Biktarvy, a medication used for the treatment of HIV infection. googleapis.com

The synthesis of Bictegravir specifically requires the (1R, 3S) stereoisomer of 3-amino-1-cyclopentanol. google.comgoogle.com This precise spatial arrangement of the functional groups is essential for the final structure and, consequently, the biological activity of the drug. The cyclopentanol (B49286) ring and its substituents form a key part of the Bictegravir molecule that interacts with its biological target.

The research in this context is not on the compound's direct biological effects, but on developing efficient and scalable synthetic routes to produce the required (1R, 3S) isomer in high purity. google.comgoogleapis.com The development of asymmetric synthesis methods has been a key focus, as it provides a more economical and sustainable pathway to this crucial pharmaceutical intermediate compared to chiral resolution techniques. google.com This underscores the compound's significance as an enabling tool in the creation of complex, life-saving medicines.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (1R, 3S)-3-amino-1-cyclopentanol |

| (1S, 3R)-3-amino-1-methylcyclopentan-1-ol |

| Bictegravir |

| N-acylhydroxyamine |

| cyclopentadiene |

| 1-(Aminomethyl)cyclopentanol |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-2-5(7)4-6/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFHJEJEAYGRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307974 | |

| Record name | 3-Amino-1-methylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-75-1 | |

| Record name | 3-Amino-1-methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Chiral Applications of 3 Amino 1 Methylcyclopentanol

Configurational Isomerism and Stereoisomeric Forms of 3-Amino-1-methylcyclopentanol

The molecular structure of this compound contains two chiral centers: the carbon atom bonded to the methyl and hydroxyl groups (C1) and the carbon atom bonded to the amino group (C3). The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. Consequently, for this compound, with its two chiral centers, there are 22 = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Diastereomers have different physical and chemical properties.

The four stereoisomers of this compound can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter. The resulting stereoisomers are (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are a pair of enantiomers, as are the (1R,3S) and (1S,3R) isomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, (1R,3R)-3-Amino-1-methylcyclopentanol and (1R,3S)-3-Amino-1-methylcyclopentanol are diastereomers.

| Stereoisomer | Configuration at C1 | Configuration at C3 | Relationship to (1R,3R) |

|---|---|---|---|

| (1R,3R)-3-Amino-1-methylcyclopentanol | R | R | Identical |

| (1S,3S)-3-Amino-1-methylcyclopentanol | S | S | Enantiomer |

| (1R,3S)-3-Amino-1-methylcyclopentanol | R | S | Diastereomer |

| (1S,3R)-3-Amino-1-methylcyclopentanol | S | R | Diastereomer |

Enantioselective Synthesis Utilizing this compound as a Chiral Building Block

In enantioselective synthesis, a "chiral building block" or "chiral synthon" is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule, thereby transferring its stereochemical information to the final product. This strategy is a powerful and often straightforward approach to obtaining complex chiral molecules with a high degree of stereochemical purity. The inherent chirality of the building block dictates the stereochemistry of the newly formed chiral centers in the target molecule.

Amino alcohols, such as the stereoisomers of this compound, are valuable chiral building blocks due to the presence of two distinct functional groups (an amino group and a hydroxyl group) that can be selectively manipulated. These functional groups provide handles for further chemical transformations, allowing for the construction of a wide array of more complex structures.

While the principles of using chiral amino alcohols as building blocks are well-established, a thorough review of the scientific literature does not reveal specific, documented examples of this compound being utilized as a chiral building block in the enantioselective synthesis of other molecules. A patent exists for the preparation of a specific stereoisomer, (1R,3S)-3-amino-1-cyclopentanol, which is an intermediate in the synthesis of the antiviral drug Bictegravir google.com. This demonstrates the importance of obtaining enantiomerically pure forms of this compound. However, this patent describes the synthesis of the chiral molecule, not its subsequent use as a building block to create a different chiral molecule.

Strategic Deployment of this compound as a Chiral Inducer in Asymmetric Transformations

A "chiral inducer" is a substance that directs the stereochemical outcome of a reaction without being consumed in the process. Chiral inducers can be classified into several categories, including chiral catalysts, chiral ligands for metal catalysts, and chiral auxiliaries. The role of the chiral inducer is to create a chiral environment around the reacting molecules, which favors the formation of one enantiomer or diastereomer over the others.

Chiral amino alcohols are frequently employed as ligands for metal-based catalysts or as organocatalysts themselves. The nitrogen and oxygen atoms of the amino and hydroxyl groups can coordinate to a metal center, forming a chiral complex that can then catalyze a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Despite the potential of this compound to act as a chiral inducer, a comprehensive search of the chemical literature did not yield specific research detailing its application in this capacity. The patent for the synthesis of (1R,3S)-3-amino-1-cyclopentanol mentions the use of a chiral source in an N-acylhydroxylamine compound as a chiral inducer to construct the two chiral centers of the target product in an asymmetric cycloaddition reaction google.com. This highlights the general principle of chiral induction in the synthesis of this molecule's stereoisomers. However, it does not describe the use of this compound itself as an inducer in other chemical transformations.

The lack of specific, published research on the use of this compound as a chiral building block or inducer does not diminish its potential in these roles. It is possible that such applications have been explored in industrial settings without being disclosed in the public domain, or that the compound remains an underexplored tool in the field of asymmetric synthesis.

Advanced Synthetic Methodologies for 3 Amino 1 Methylcyclopentanol

Established Synthetic Pathways for 3-Amino-1-methylcyclopentanol

Traditional approaches to obtaining enantiomerically pure amino alcohols like this compound often rely on the resolution of racemic mixtures or the transformation of existing chiral precursors.

One of the primary established methods is chiral resolution . This process starts with a non-stereoselective synthesis to produce a mixture of all possible stereoisomers, followed by the separation of the desired enantiomer. This can be achieved through:

Chemical Resolution: Using a chiral acid to form diastereomeric salts with the racemic amino alcohol. These salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered from the separated salt. This method's major drawback is its theoretical maximum yield of only 50% for the target enantiomer, leading to significant waste of the other half of the material. google.com

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in the racemic mixture, leaving the desired enantiomer unreacted and allowing for its separation. google.com

Another established strategy involves the use of protecting groups. For instance, the amino group of this compound can be protected with a carbobenzyloxy (Cbz) group by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like triethylamine (B128534). This Cbz-protected intermediate is stable during other reaction steps. The protecting group can later be removed, often through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C), to yield the final amino alcohol. researchgate.net

Development of Novel and Efficient Synthetic Routes to this compound

Recent research has focused on developing more efficient synthetic routes that avoid the inherent yield limitations of chiral resolution. A notable development is a multi-step pathway designed for large-scale industrial production of the (1R,3S) stereoisomer. google.comgoogle.com This method is distinguished by its reasonable route, simple operation, and mild reaction conditions. google.com

The key steps in this novel synthesis are:

Asymmetric Cycloaddition: The synthesis begins with an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and an N-acylhydroxylamine compound. The N-acylhydroxylamine acts as a chiral inducer, establishing the two required chiral centers in the target product with high stereoselectivity. google.comgoogle.com

Hydrogenation: The resulting intermediate from the cycloaddition is hydrogenated to yield a second, saturated intermediate. google.comgoogleapis.com

Amido Bond Cleavage: The amido bond of the second intermediate is then broken to produce a third intermediate. google.com

Final Hydrogenation: A final hydrogenation step yields the desired (1R,3S)-3-amino-1-cyclopentanol. google.com

This route offers significant advantages over traditional resolution methods. By building the chiral centers directly using a chiral source, it bypasses the 50% theoretical yield cap of resolution, leading to higher atom economy and lower production costs. google.comgoogle.com The starting materials are widely available and inexpensive, further enhancing the economic viability of this method for industrial applications. google.comgoogleapis.com

| Feature | Established Method (Chiral Resolution) | Novel Method (Asymmetric Synthesis) |

|---|---|---|

| Core Strategy | Separation of a racemic mixture | Direct construction of chiral centers |

| Theoretical Max Yield | 50% google.com | Approaching 100% |

| Stereoselectivity | Dependent on separation efficiency | High, controlled by a chiral inducer google.comgoogle.com |

| Key Step | Formation and separation of diastereomeric salts or enzymatic reaction google.com | Asymmetric cycloaddition of cyclopentadiene google.comgoogle.comgoogleapis.com |

| Efficiency | Lower atom economy, potential waste of one enantiomer google.com | High atom economy, suitable for large-scale production google.com |

Asymmetric Synthesis Approaches for Enantiopure this compound

Asymmetric synthesis is crucial for producing a single, specific enantiomer of a chiral molecule, which is often a requirement for pharmaceutical intermediates. The goal is to create the desired stereoisomer directly, rather than separating it from a mixture.

The most prominent asymmetric approach for a stereoisomer of 3-amino-1-cyclopentanol is the chiral induction method detailed in recent patents. google.comgoogle.com This strategy employs a chiral N-acylhydroxylamine compound, which is itself derived from a chiral hydroxy acid ester and hydroxylamine. google.comgoogleapis.com This chiral auxiliary directs the cycloaddition reaction with cyclopentadiene to selectively form the desired stereoisomeric intermediate. google.com This method provides good stereoselectivity and results in a product with high optical purity. google.com

This approach is part of a broader class of modern asymmetric reactions that create chiral centers with a high degree of control. Other advanced strategies in the field of amino alcohol synthesis, which could conceptually be applied to similar targets, include:

Use of Chiral Sulfinimines: N-sulfinyl imines can be used as precursors for acid-catalyzed cascade cyclizations to produce chiral 1,3-amino alcohols. temple.edu

Enzymatic Asymmetric Synthesis: Biocatalysts like transaminases can be used for the asymmetric synthesis of chiral amino acids from prochiral ketones, a strategy that offers high enantiomeric excess. mdpi.com

Photoredox Catalysis: Light-mediated reactions can enable the asymmetric synthesis of unnatural α-amino acids through the activation of alcohol precursors. rsc.org

These asymmetric methods represent a significant advancement over classical resolution, which is often less efficient and results in the disposal of the unwanted enantiomer. google.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving sustainability and environmental impact.

The novel synthetic route involving asymmetric cycloaddition incorporates several green chemistry principles:

High Atom Economy: This route is designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. google.com This is a significant improvement over chiral resolution, which inherently generates at least 50% waste product. google.com

Use of Catalysis: The pathway utilizes catalytic hydrogenation steps. google.com Catalytic reactions are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, leading to less waste.

Further green improvements could be envisioned by analogy to the synthesis of related compounds like 1-methylcyclopentanol. These include replacing traditional acid catalysts with recyclable, solid-phase catalysts such as ion-exchange resins (e.g., Amberlyst 15) to simplify purification and reduce waste streams. smolecule.com The evaluation of a chemical process using metrics like Process Mass Intensity (PMI), which quantifies the total mass used to produce a certain mass of product, is a key tool in green chemistry for identifying areas for improvement. whiterose.ac.uk

Chemical Derivatization and Analog Synthesis of 3 Amino 1 Methylcyclopentanol Scaffolds

Functional Group Modifications at the Amino Moiety

The primary amino group (-NH₂) in 3-Amino-1-methylcyclopentanol is a versatile functional handle for a variety of chemical modifications. masterorganicchemistry.com These transformations are crucial for protecting the amine during subsequent reaction steps or for introducing new functionalities to explore structure-activity relationships.

Other modifications include acylation and alkylation. Acylation, the addition of an acyl group (R-C=O), can be performed using acyl chlorides or anhydrides to form amides. Alkylation, the addition of an alkyl group, can be achieved through reactions with alkyl halides. For instance, N-benzylation of aminocyclopentitol analogs has been shown to increase their inhibitory activity against certain enzymes compared to the primary amine counterparts. nih.gov These modifications alter the polarity, basicity, and hydrogen-bonding capability of the amino moiety. masterorganicchemistry.com

Table 1: Examples of Amino Group Modifications

| Modification Type | Reagent Example | Resulting Functional Group | Key Feature of Derivative |

|---|---|---|---|

| Carbamate (B1207046) Formation | Benzyl (B1604629) Chloroformate (Cbz-Cl) | Cbz-protected amine | Increased stability, steric bulk. |

| Acylation | Acyl Chlorides | Amide | Neutral, can participate in H-bonding. u-szeged.hu |

| Alkylation | Benzyl Bromide | Secondary or Tertiary Amine | Increased basicity, modified steric profile. nih.gov |

Chemical Transformations Involving the Hydroxyl Group

The hydroxyl (-OH) group in this compound is a tertiary alcohol, which influences its reactivity. While less reactive than primary or secondary alcohols in some cases, it can still undergo several important chemical transformations. uzh.ch

Esterification, the reaction with a carboxylic acid or its derivative to form an ester, is a common modification. This reaction can be used to introduce a variety of substituents, altering the molecule's lipophilicity and steric properties. Etherification, to form an ether, is another possible transformation, often carried out under acidic conditions or via Williamson ether synthesis, though the latter is more challenging with tertiary alcohols. pearson.com

Oxidation of the tertiary alcohol is generally difficult under standard conditions and would require harsh reagents, likely leading to decomposition of the ring structure. oeducat.org Nucleophilic substitution reactions can also occur, where the hydroxyl group is first converted into a better leaving group (e.g., a tosylate) and then displaced by a nucleophile. pearson.com

Table 2: Potential Transformations of the Hydroxyl Group

| Transformation Type | Reagent Class | Resulting Functional Group | Purpose of Modification |

|---|---|---|---|

| Esterification | Carboxylic Acids, Acyl Halides | Ester | Modify lipophilicity, introduce new side chains. |

| Etherification | Alkyl Halides (with pre-activation) | Ether | Increase metabolic stability. |

| Substitution | Thionyl Chloride (SOCl₂), PBr₃ | Alkyl Halide | Create an intermediate for further nucleophilic attack. pearson.com |

Cyclopentane (B165970) Ring System Modifications and Substituent Effects

The methyl group at the C-1 position, along with the hydroxyl group, creates a sterically hindered tertiary alcohol. This steric bulk can direct the approach of reagents to other parts of the molecule and affects the reactivity of the hydroxyl group itself when compared to an unmethylated analog like 3-aminocyclopentanol. smolecule.com The conformational flexibility of the cyclopentane ring is greater than that of four-membered cyclobutane (B1203170) rings but less than that of six-membered cyclohexane (B81311) rings, which can impact how its analogs bind to biological targets.

Modifications can also involve synthesizing analogs with different substituents on the ring or altering the ring size itself. For example, introducing a hydroxymethyl group can increase hydrophilicity and hydrogen-bonding capacity. Comparing the properties of this compound to related compounds highlights these substituent effects.

Table 3: Comparison of this compound and Related Analogs

| Compound | Key Structural Difference | Consequence of Difference |

|---|---|---|

| This compound | Contains C-1 methyl group. | Steric hindrance at tertiary alcohol. |

| 3-Aminocyclopentanol | Lacks C-1 methyl group. | Features a less hindered secondary alcohol. |

| 1-Methylcyclopentanol | Lacks C-3 amino group. | Increased hydrophobicity, no amine functionality for derivatization. |

| 3-Aminocyclohexanol | Six-membered ring. | Different conformational properties (chair/boat). |

Structure-Activity Relationship (SAR) Exploration via this compound Analogs (Non-Clinical Focus)

The synthesis of analogs based on the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR), particularly in the context of enzyme inhibition. By systematically modifying the structure and observing the impact on a specific activity, researchers can identify the chemical features essential for function. google.com

A relevant example comes from studies on aminocyclopentitol analogs as glycosidase inhibitors. nih.gov Research in this area has demonstrated that both the stereochemistry and the nature of the substituents are critical for inhibitory potency. Key findings include:

Stereochemistry: A precise stereochemical match between the aminocyclopentitol scaffold and the enzyme's active site is crucial for strong inhibition. This includes the relative orientation of the hydroxyl and amino groups. nih.gov

N-Substitution: Modifying the amino group often leads to significant changes in activity. For instance, converting the primary amine to an N-benzyl derivative can substantially increase inhibitory potency against enzymes like β-galactosidase and α-galactosidase. nih.gov This suggests that the added substituent may occupy a hydrophobic pocket in the enzyme's active site, leading to stronger binding.

Ring Structure: The cyclopentane ring serves as a mimic of the sugar's pyranose ring. Its specific conformation and the placement of functional groups are designed to imitate the natural substrate or transition state of the enzymatic reaction. nih.govtandfonline.com

This approach allows for the systematic optimization of a lead compound. By creating a library of analogs with variations at the amino group, hydroxyl group, and on the cyclopentane ring, a detailed SAR profile can be constructed to guide the design of more potent and selective compounds for research purposes.

Table 4: SAR Insights from Aminocyclopentitol Analogs

| Structural Modification | Example Analog Type | Observed Effect (Example) | Implication for SAR |

|---|---|---|---|

| Stereoisomerism | cis vs. trans isomers | Different binding affinities for target enzymes. | The 3D arrangement of functional groups is critical for activity. nih.gov |

| N-Alkylation | N-Benzyl-aminocyclopentitol | Stronger inhibition of glycosidases compared to primary amine. nih.gov | A hydrophobic substituent on the nitrogen can enhance binding. |

| Ring Hydroxylation | Additional hydroxyl groups | Increased hydrophilicity and hydrogen-bonding potential. | Can improve solubility and introduce new binding interactions. |

Table of Mentioned Compounds

| Common Name | IUPAC Name |

| This compound | 3-Amino-1-methylcyclopentan-1-ol |

| Benzyl N-(3-hydroxy-3-methylcyclopentyl)carbamate | Benzyl (3-hydroxy-3-methylcyclopentyl)carbamate |

| Benzyl chloroformate | Benzyl carbonochloridate |

| Triethylamine (B128534) | N,N-Diethylethanamine |

| 3-Aminocyclopentanol | 3-Aminocyclopentan-1-ol |

| 1-Methylcyclopentanol | 1-Methylcyclopentan-1-ol |

| 3-Aminocyclohexanol | 3-Aminocyclohexan-1-ol |

| β-Galactosidase | Beta-galactosidase |

| α-Galactosidase | Alpha-galactosidase |

Mechanistic Elucidation in Reactions Involving 3 Amino 1 Methylcyclopentanol

Reaction Mechanism Studies in Synthetic Transformations of 3-Amino-1-methylcyclopentanol

The synthetic utility of this compound is rooted in the distinct reactivity of its hydroxyl and amino functional groups. Mechanistic studies have focused on how these groups participate in and influence the outcomes of various organic reactions.

The primary amine (-NH2) and the tertiary alcohol (-OH) are the principal reaction centers. The steric hindrance imposed by the methyl group at the C1 position can influence the accessibility of the tertiary alcohol, making it less reactive compared to a primary or secondary alcohol. The amine group, being a primary amine, can readily act as a nucleophile.

A common initial step in the synthetic manipulation of this molecule is the protection of the more reactive amino group to prevent unwanted side reactions during transformations targeting the hydroxyl group. For instance, the reaction with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like triethylamine (B128534) proceeds via a standard nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the Cbz-Cl to form a stable carbamate (B1207046) (Cbz-protected amine).

One of the well-studied mechanistic pathways in related 1,3-aminoalcohols is the N → O acyl migration . u-szeged.hu This intramolecular reaction is particularly relevant for derivatives of this compound, such as its N-acyl derivatives. The mechanism is dependent on the stereochemistry (cis or trans) of the functional groups and involves the formation of a bicyclic intermediate. Kinetic studies on analogous cyclopentane (B165970) and cyclohexane (B81311) systems have been used to elucidate the reaction mechanism and understand the conformational relationships of the bicyclic transition states. u-szeged.hu

Another fundamental reaction mechanism involving the primary amino group is diazotization , which occurs upon treatment with nitrous acid (HNO₂). By analogy with other aliphatic primary amines, the reaction is believed to proceed through the formation of a diazonium ion (R-N₂⁺) as a key intermediate. dss.go.th This unstable intermediate can then decompose to form a secondary carbocation at the C3 position of the cyclopentane ring. This carbocation is susceptible to several subsequent reactions:

Solvolysis: Reaction with the solvent to yield a different alcohol.

Elimination: Loss of a proton to form an alkene (e.g., 1-methylcyclopent-2-en-1-ol).

Rearrangement: Hydride or alkyl shifts to form a more stable carbocation, leading to rearranged products. dss.go.th

The table below summarizes key synthetic transformations and their underlying mechanisms.

| Transformation | Reagents & Conditions | Key Mechanistic Steps | Intermediate(s) |

| Amine Protection | Benzyl chloroformate (Cbz-Cl), Triethylamine, THF | Nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl. | Tetrahedral intermediate |

| N → O Acyl Migration | Acid or Base catalyst (on N-acyl derivative) | Intramolecular nucleophilic attack of the hydroxyl oxygen on the amide carbonyl carbon. u-szeged.hu | Bicyclic oxazoline (B21484) or oxazinone-like intermediate. u-szeged.hu |

| Diazotization | Sodium nitrite (B80452) (NaNO₂), Aqueous acid (e.g., HCl) | Formation of nitrosonium ion (NO⁺), attack by the amine, proton transfers, and loss of water. dss.go.th | Diazonium ion, Carbocation. dss.go.th |

| Oxidation of Alcohol | Oxidizing agents (e.g., PCC, Swern oxidation) | Oxidation of the tertiary alcohol is generally difficult and requires harsh conditions, often leading to ring cleavage. | N/A (generally unreactive under mild conditions) |

Investigations into the Molecular Mechanism of Action of this compound (In Vitro/Non-Clinical Biological Context)

In a biological context, the mechanism of action of this compound is defined by its interactions with biomacromolecules such as enzymes and receptors. These interactions are non-covalent and are governed by the molecule's structure.

The primary amine and tertiary hydroxyl groups are the key pharmacophores, enabling the molecule to engage in specific binding events. The mechanism of interaction typically involves:

Hydrogen Bonding: The -OH group can act as a hydrogen bond donor and acceptor, while the -NH2 group is an effective hydrogen bond donor. These interactions can anchor the molecule within the active site of an enzyme or the binding pocket of a receptor.

Electrostatic Interactions: At physiological pH, the amino group can be protonated to form an ammonium (B1175870) cation (-NH3⁺), allowing for strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site.

While specific target proteins for this compound are not extensively documented in the provided context, its structural motifs are present in molecules known to interact with various enzymes. Mechanistic investigations into related compounds provide a framework for its potential biological transformations. For example, biocatalytic studies have shown that alcohol dehydrogenases (ADHs) can oxidize alcohol functionalities, and transaminases (TAs) can interconvert amino groups and keto groups. mdpi.comacs.org

A plausible metabolic pathway for this compound could mirror the degradation pathway of cyclopentanol (B49286) observed in microorganisms like Comamonas sp. asm.org This pathway involves a series of enzymatic oxidation steps.

The table below outlines potential molecular mechanisms and the enzymes that could be involved.

| Biological Process | Potential Enzyme Class | Molecular Mechanism | Potential Result |

| Enzyme/Receptor Binding | Various (e.g., Kinases, GPCRs) | Formation of hydrogen bonds and electrostatic interactions via the amino and hydroxyl groups. | Modulation of protein activity (inhibition or activation). |

| Oxidation of Alcohol | Alcohol Dehydrogenase (ADH) | The enzyme facilitates hydride transfer from the substrate to a cofactor (e.g., NAD⁺). However, oxidation of a tertiary alcohol is mechanistically challenging for most ADHs. | No reaction, or potential ring cleavage under specific enzymatic conditions. |

| Oxidative Deamination | Amine Oxidase or Transaminase (TA) | Conversion of the primary amine to an imine, followed by hydrolysis to a ketone, yielding 3-keto-1-methylcyclopentanol. | Formation of a ketone metabolite. |

| Ring Cleavage | Monooxygenase (e.g., CPMO type) | Following initial oxidation of the ring (e.g., to a ketone), a Baeyer-Villiger monooxygenase could insert an oxygen atom adjacent to the carbonyl, forming a lactone (a six-membered ring ester). asm.org | Ring-opening and degradation. asm.org |

These investigations highlight that the molecule's mechanism of action, both in synthetic and biological systems, is a direct consequence of the reactivity and interaction potential of its amino and tertiary alcohol functional groups, modulated by the stereochemistry and steric profile of the cyclopentane ring.

In Vitro Biological Activity and Preclinical Pharmacological Investigations of 3 Amino 1 Methylcyclopentanol

Assessment of Diverse In Vitro Biological Activities

The aminocyclopentanol moiety is a key structural component in the development of Selective Androgen Receptor Modulators (SARMs). One such derivative, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, has been the subject of detailed in vitro studies to assess its biological activity. acs.org The synthesis of this SARM utilizes (±)-2-amino-1-methyl-cyclopentanol, a closely related isomer of 3-Amino-1-methylcyclopentanol. acs.org

In vitro binding assays are crucial for determining the affinity of a compound for its molecular target. For this SARM derivative, binding affinity was tested against the Androgen Receptor (AR) and other related nuclear hormone receptors, such as the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Mineralocorticoid Receptor (MR). The compound demonstrated high affinity for the AR with a Ki of 2.03 nM. invivochem.com In contrast, it showed minimal to no affinity for GR, PR, and MR, with Ki values greater than 800 nM for each, highlighting its selectivity. invivochem.com

Functional activity was evaluated using a C2C12 cell-based assay, which assesses the anabolic activity of the compound. In this assay, the SARM derivative demonstrated potent agonist activity with an EC50 of 0.499 nM. invivochem.com This indicates that the compound not only binds to the androgen receptor but also effectively activates it to produce a biological response in muscle cells.

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Binding Affinity | Androgen Receptor (AR) | Ki = 2.03 nM | invivochem.com |

| Binding Affinity | Glucocorticoid Receptor (GR) | Ki > 800 nM | invivochem.com |

| Binding Affinity | Progesterone Receptor (PR) | Ki > 800 nM | invivochem.com |

| Binding Affinity | Mineralocorticoid Receptor (MR) | Ki > 800 nM | invivochem.com |

| Functional Activity | C2C12 Cellular Assay | EC50 = 0.499 nM | invivochem.com |

Contribution to Preclinical Drug Discovery and Development Research

The aminocyclopentanol scaffold, as exemplified by its use in SARMs, has made significant contributions to preclinical drug discovery, particularly in the fields of muscle wasting, osteoporosis, and hypogonadism. nih.gov The goal of SARM discovery programs is to develop agents that provide the anabolic benefits of androgens on muscle and bone while minimizing the androgenic side effects on tissues like the prostate. nih.govwikipedia.org

The development of non-steroidal SARMs, which includes derivatives of this compound, represents a major advancement in this area. nih.gov Preclinical research on these compounds has demonstrated their potential to selectively stimulate muscle growth and bone density. acadia.comclinicalleader.com For instance, the SARM derivative 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile showed desirable anabolic effects on muscle in preclinical rat models. acs.orgnih.gov This compound was specifically designed for transdermal delivery to optimize its therapeutic window and reduce potential liver-mediated side effects. acs.org Such findings are crucial in establishing proof-of-concept and guiding the progression of these compounds toward clinical development for conditions like cachexia and frailty. nih.govclinicalleader.com

Elucidation of Molecular Targets and Pathways (In Vitro)

In vitro studies have been instrumental in elucidating the precise molecular targets and pathways through which aminocyclopentanol-derived compounds exert their effects. The primary molecular target for the SARM 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile is the Androgen Receptor (AR), a member of the nuclear hormone receptor superfamily. acs.orginvivochem.com

Upon binding to the AR, this SARM acts as an agonist, initiating a cascade of molecular events that lead to anabolic effects. The AR, when activated by a ligand, translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes responsible for muscle protein synthesis and other anabolic processes. The high selectivity of this SARM derivative for the AR over other steroid receptors (GR, PR, MR) is a key finding from in vitro investigations, suggesting a more targeted therapeutic action with a potentially better side-effect profile. invivochem.com The crystal structure of the AR ligand-binding domain in complex with this SARM has been resolved, providing detailed insights into the specific molecular interactions that confer its high-affinity binding and agonist activity. acs.org

In Vitro Studies on Specific Biological Effects (e.g., Antimicrobial Activity)

While specific studies on the antimicrobial activity of this compound are not prominent in the available literature, in vitro research has focused on other specific biological effects of its derivatives, particularly their tissue-selective anabolic activity. The C2C12 myoblast cell line is a standard in vitro model used to study myogenesis (muscle cell formation) and the anabolic effects of compounds.

In vitro studies using C2C12 cells have confirmed the potent anabolic activity of the SARM 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile. invivochem.com The EC50 value of 0.499 nM in this cellular assay demonstrates its ability to stimulate androgen receptor-mediated signaling in muscle cells at sub-nanomolar concentrations. invivochem.com This specific biological effect—promoting muscle cell growth and function—is the primary therapeutic goal for this class of compounds in treating muscle-wasting conditions. acadia.com The potent and selective nature of this effect, as demonstrated in vitro, underscores the value of the aminocyclopentanol scaffold in designing targeted therapies.

Advanced Analytical and Spectroscopic Characterization of 3 Amino 1 Methylcyclopentanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Amino-1-methylcyclopentanol and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution. researchgate.netscribd.com

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons are analyzed. For the parent compound, this compound, the methyl group protons at position 1 typically appear as a singlet in the upfield region of the spectrum. The protons on the cyclopentane (B165970) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. stereoelectronics.org The proton attached to the same carbon as the amino group (H-3) and the protons on the carbons adjacent to the hydroxyl and amino-bearing carbons will have distinct chemical shifts influenced by the electronegativity of the attached heteroatoms. The precise chemical shifts and coupling constants can be refined using advanced NMR techniques and spin-simulation analysis for greater accuracy. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum of this compound would show distinct signals for each of the six carbon atoms. The quaternary carbon at position 1, bonded to both the methyl group and the hydroxyl group, would appear at a characteristic downfield chemical shift. The carbon bearing the amino group (C-3) and the other ring carbons would also have unique chemical shifts. The specific chemical shift values are sensitive to the stereochemistry of the molecule (cis or trans isomers). hmdb.ca

For derivatives, such as N-acylated or N-benzylated compounds, additional signals corresponding to the protecting or modifying groups will be observed in both ¹H and ¹³C NMR spectra. For instance, in 3-(Cbz-amino)-1-methylcyclopentanol, the benzyl (B1604629) and carbamate (B1207046) groups introduce characteristic aromatic and carbonyl signals. The stereochemistry of derivatives can also be investigated using NMR, as the spatial arrangement of substituents influences the chemical shifts and coupling constants of the ring protons. rsc.orgrsc.org

Table 1: Representative Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (at C1) | ~1.2 (s) | ~25-30 |

| CH (at C3) | ~3.0-3.5 (m) | ~55-60 |

| CH₂ (ring) | ~1.5-2.0 (m) | ~30-45 |

| C1 (quaternary) | - | ~75-80 |

Note: These are estimated values and can vary based on solvent, concentration, and stereoisomer.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound and its derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used.

In a typical mass spectrum of this compound (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 115. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. researchgate.net

Fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, common fragmentation pathways for alcohols and amines would be expected. libretexts.org These can include:

Loss of a methyl group: A peak at [M-15]⁺ corresponding to the loss of the CH₃ radical.

Loss of water: A peak at [M-18]⁺ due to the elimination of H₂O from the alcohol moiety.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group, a characteristic fragmentation for amines. libretexts.org

Ring cleavage: Fragmentation of the cyclopentane ring can also occur.

For derivatives, the fragmentation pattern will be influenced by the nature of the substituent. For example, in 3-(Cbz-amino)-1-methylcyclopentanol, fragmentation of the carbobenzyloxy (Cbz) group would lead to characteristic ions, such as the tropylium (B1234903) ion at m/z 91.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 115 | Molecular Ion |

| [M-CH₃]⁺ | 100 | Loss of a methyl group |

| [M-H₂O]⁺ | 97 | Loss of water |

| [M-NH₂]⁺ | 99 | Loss of an amino group radical |

Chromatographic Methods (HPLC, GC, UPLC, LC-MS) for Purity and Stereochemical Assessment

Chromatographic techniques are essential for assessing the purity and separating the stereoisomers of this compound and its derivatives. cdc.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. google.com By using a suitable column, the purity of a sample can be determined. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture. researchgate.netchemmethod.com For the analysis of stereoisomers, chiral GC columns are employed. Derivatization of the amino and hydroxyl groups, for example with chiral reagents like menthyl chloroformate, can facilitate the separation of enantiomers and diastereomers. dokumen.pub

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis of less volatile or thermally labile derivatives. Reversed-phase HPLC is commonly used to assess purity. Similar to GC, chiral stationary phases can be used in HPLC to separate stereoisomers. sigmaaldrich.com The choice of mobile phase and column is critical for achieving good resolution. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sciex.comrestek.comnih.gov This technique is particularly useful for analyzing complex mixtures and for the characterization of derivatives. It allows for the simultaneous determination of retention time and mass-to-charge ratio, providing a high degree of confidence in compound identification. sciex.comnih.gov

The separation of cis and trans diastereomers of this compound is achievable using standard chromatographic techniques, as their different physical properties lead to different retention times. stereoelectronics.org However, the separation of enantiomers requires the use of a chiral environment, either a chiral stationary phase or a chiral derivatizing agent. dokumen.pubsigmaaldrich.com

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Stationary Phase | Key Considerations |

| GC | Purity assessment, analysis of volatile derivatives | Polysiloxane-based (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) google.com | Derivatization may be needed to improve volatility and peak shape. |

| Chiral GC | Separation of enantiomers | Cyclodextrin-based (e.g., CHIRALDEX B-DM) sigmaaldrich.com | Derivatization with a chiral reagent can enhance separation. |

| HPLC/UPLC | Purity assessment, analysis of non-volatile derivatives | C18 (Reversed-phase) | Optimization of mobile phase composition is crucial for resolution. |

| Chiral HPLC | Separation of enantiomers | Cyclodextrin-based (e.g., CYCLOBOND I 2000 SN) sigmaaldrich.com | Mobile phase additives can influence enantioselectivity. sigmaaldrich.com |

| LC-MS | Identification and quantification in complex matrices | C18, Polar X restek.com | Choice of ionization source (ESI, APCI) depends on the analyte. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of this compound and its derivatives, provided that suitable single crystals can be obtained. rsc.orgresearchgate.net This technique provides a three-dimensional map of the electron density in the crystal, from which the precise positions of all atoms can be determined.

The analysis of a crystal structure reveals:

Absolute Stereochemistry: The R/S configuration at each chiral center can be unequivocally assigned. This is particularly important for distinguishing between enantiomers.

Relative Stereochemistry: The cis or trans relationship between the amino and hydroxyl groups is clearly visualized.

Conformation: The puckering of the cyclopentane ring and the preferred orientation of the substituents (axial or equatorial-like) in the solid state are determined. rsc.org For example, in some substituted cyclohexanol (B46403) derivatives, which are structurally related, intramolecular hydrogen bonding has been observed to influence the conformational preference of the amino group. rsc.orgresearchgate.net

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other intermolecular forces that stabilize the crystal lattice. mdpi.com

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy, serving as the ultimate proof of structure and stereochemistry. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 3 Amino 1 Methylcyclopentanol

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclopentane (B165970) ring in 3-Amino-1-methylcyclopentanol, along with the rotational freedom of its amino and methyl substituents, gives rise to a complex potential energy surface with multiple local minima. Conformational analysis is essential to identify the most stable three-dimensional arrangements of the molecule.

A systematic conformational search and subsequent geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory can reveal the various stable isomers of this compound. The relative energies of these conformers can then be calculated to construct a conformational energy landscape.

Below is a data table summarizing the relative energies of the most stable conformers of cis and trans-3-Amino-1-methylcyclopentanol, as would be predicted by such a computational study.

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |

| cis-Isomer 1 (Envelope) | 65.4° | 0.00 |

| cis-Isomer 2 (Half-Chair) | -45.2° | 1.25 |

| trans-Isomer 1 (Envelope) | 175.8° | 0.50 |

| trans-Isomer 2 (Half-Chair) | -150.3° | 1.80 |

This is an interactive data table. You can sort and filter the data as needed.

The energy landscape would indicate that the cis-isomer in an envelope conformation, where steric hindrance between the substituents is minimized, is the global minimum and thus the most populated conformer at room temperature. The energy barriers between these conformers can also be calculated to understand the dynamics of their interconversion.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of this compound. These calculations are typically performed using DFT methods, which offer a good balance between accuracy and computational cost.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would show a negative potential (red) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a positive potential (blue) around the hydrogen atoms of the amino and hydroxyl groups, indicating their electrophilic character.

The following table presents hypothetical data from quantum chemical calculations for the most stable conformer of this compound.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.8 D |

This interactive table allows for the comparison of key electronic properties.

These calculations can also be used to determine various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, further characterizing the molecule's chemical behavior.

Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling (In Silico)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a biological environment, such as in aqueous solution or interacting with a protein. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts over time.

In silico ligand-protein interaction modeling, or molecular docking, is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method is instrumental in drug discovery and design. Given the presence of polar functional groups (amino and hydroxyl), this compound has the potential to form hydrogen bonds and other interactions with the active sites of various enzymes or receptors.

A hypothetical docking study of this compound against a protein kinase, a common drug target, could reveal key interactions. The amino group could act as a hydrogen bond donor to an acidic residue (e.g., aspartate or glutamate), while the hydroxyl group could act as both a hydrogen bond donor and acceptor. The methyl group and the cyclopentane ring could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The results of a hypothetical molecular docking study are summarized in the table below.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -6.8 | ASP166, LYS72, VAL57 |

| Cyclin-Dependent Kinase 2 | -7.2 | GLU81, LEU83, PHE80 |

| p38 MAP Kinase | -6.5 | ASP168, MET109, LYS53 |

This interactive table showcases the potential binding affinities and key interactions with different protein targets.

The binding affinity values suggest a moderate to good interaction with these protein targets. Further analysis of the docked poses would provide detailed insights into the specific hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the ligand-protein complex. MD simulations of the ligand-protein complex can then be performed to assess the stability of the binding mode over time.

Future Perspectives and Research Trajectories for 3 Amino 1 Methylcyclopentanol

Emerging Applications in Catalysis and Materials Science

The unique bifunctional nature of 3-Amino-1-methylcyclopentanol makes it a promising candidate for innovation in both asymmetric catalysis and advanced materials.

Asymmetric Catalysis: Chiral amino alcohols are well-established as effective ligands in transition metal-catalyzed asymmetric synthesis. mdpi.com The amine and hydroxyl groups of this compound can act as a bidentate ligand, chelating to a metal center to create a well-defined chiral environment. This configuration is crucial for inducing high enantioselectivity in a variety of chemical transformations. Future research trajectories will likely explore the application of this compound and its derivatives as ligands in key reactions such as:

Asymmetric C-C Bond Formation: Catalyzing reactions like aldol (B89426) additions, Michael additions, and allylic alkylations to produce highly enantiomerically enriched products. nih.govresearchgate.net

Enantioselective Reductions: Serving as ligands for catalysts used in the asymmetric reduction of ketones and imines.

N-H and O-H Insertion Reactions: Creating chiral metal complexes for catalytic insertions, affording unnatural amino acid derivatives with high selectivity. rsc.org

The rigid cyclopentane (B165970) backbone is expected to impart conformational stability to the metal complex, potentially leading to higher catalytic efficiency and stereocontrol compared to more flexible acyclic ligands.

Materials Science: In materials science, this compound can serve as a valuable monomer for the synthesis of novel polymers. Its bifunctionality allows it to be incorporated into polymer chains through condensation polymerization.

Specialty Polymers: It can be used to synthesize polyamides, polyesters, and polyurethanes. The rigid, non-planar cyclopentane ring incorporated into the polymer backbone could enhance thermal stability, mechanical strength, and modify solubility profiles compared to polymers derived from linear monomers.

Functional Materials: The pendant amine and hydroxyl groups can be post-synthetically modified to introduce specific functionalities, leading to materials with applications in areas such as chiral stationary phases for chromatography, responsive hydrogels, or as components of biodegradable polymers. whiterose.ac.uk

| Domain | Potential Application | Rationale | Key Research Direction |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligand for Transition Metals | Bidentate chelation from amine and hydroxyl groups creates a rigid chiral environment. mdpi.com | Synthesis of metal complexes (e.g., with Cu, Pd, Rh) and testing in asymmetric C-C bond-forming reactions. nih.gov |

| Materials Science | Monomer for Specialty Polymers | Bifunctional nature allows for polycondensation; rigid cyclopentane ring enhances polymer properties. researchgate.net | Synthesis and characterization of novel polyamides and polyesters; evaluation of thermal and mechanical properties. |

| Materials Science | Precursor for Functional Organogels | Potential for self-assembly through hydrogen bonding to form supramolecular structures. whiterose.ac.uk | Investigation of gelation properties in various solvents and potential applications as responsive materials. |

Development of Advanced Synthetic Methodologies

While this compound is commercially available, the development of advanced, stereocontrolled synthetic routes is paramount for accessing its specific stereoisomers for applications in catalysis and medicine. The stereoselective synthesis of highly substituted cyclopentane cores remains a challenging but critical area of organic synthesis. researchgate.net Future research will likely focus on enzymatic and asymmetric catalytic methods to achieve high optical purity and yield.

Biocatalytic and Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can provide exquisite stereocontrol.

Enzymatic Resolution: Lipases, such as that from Burkholderia cepacia, have been used to resolve racemic cis-2-aminocyclopentanol, demonstrating the feasibility of enzymatic methods for separating stereoisomers of related compounds. researchgate.net

Multi-Enzyme Cascades: A promising future direction is the development of one-pot, multi-enzyme cascade reactions. For instance, combining an aldolase (B8822740) (like D-fructose-6-phosphate aldolase) with an imine reductase (IRED) can enable a three-component synthesis of complex amino polyols from simple achiral precursors, a strategy that could be adapted for this compound. researchgate.netnih.gov

Engineered Enzymes: The use of directed evolution to engineer enzymes like tryptophan synthase or other aminotransferases for improved activity with non-natural substrates could provide direct, highly efficient routes to specific isomers of the target molecule. nih.gov

Asymmetric Catalytic Synthesis: Modern asymmetric catalysis provides powerful tools for constructing chiral molecules.

[3+2] Cycloadditions: Phosphine-catalyzed enantioselective [3+2] cycloaddition reactions are effective for building densely functionalized cyclopentene (B43876) rings, which can then be further elaborated to yield the target compound. researchgate.net

Umpolung Reactions: The development of catalytic asymmetric umpolung reactions of imines allows for the synthesis of γ-amino ketones, which are versatile building blocks that could be transformed into this compound derivatives. nih.gov

| Methodology | Description | Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Resolution | Enzymatic separation of a racemic mixture of stereoisomers. | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Screening for novel lipases or other hydrolases with high activity and selectivity for the target compound. |

| Multi-Enzyme Cascades | One-pot synthesis using multiple enzymes to build complexity from simple starting materials. | High atom economy, reduces intermediate purification steps, excellent stereocontrol. nih.gov | Designing and optimizing enzyme combinations (e.g., aldolases and IREDs) for the specific synthesis of this compound. researchgate.net |

| Asymmetric Cycloaddition | Stereocontrolled construction of the cyclopentane ring using a chiral catalyst. | Direct formation of the core structure with high stereoselectivity. researchgate.net | Development of new catalysts and reaction conditions for the cycloaddition of precursors leading to the target scaffold. |

Expansion of Biological Profiling in Non-Clinical Settings

The rigid cyclopentane scaffold is often considered a "privileged structure" in medicinal chemistry, as it provides a three-dimensional framework that can effectively present functional groups for interaction with biological targets. researchgate.netnih.gov While the specific biological activity of this compound is not widely documented, its structural class—amino alcohols—is known to possess a range of biological activities. A key future trajectory is the comprehensive biological profiling of this compound and its derivatives in non-clinical settings.

Antimicrobial and Antifungal Screening: There is a pressing need for new antimicrobial agents due to rising resistance. Amino alcohols and other cyclic amine derivatives have emerged as promising leads for both antibiotic and antifungal drugs. mdpi.comnih.gov Future research should involve screening a library of this compound stereoisomers and N-functionalized derivatives against a panel of clinically relevant pathogens, including:

Bacteria: Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govuctm.edu

Fungi: Pathogenic yeasts like Candida albicans. mdpi.comrsc.org

Pharmacological Screening: The defined stereochemistry and rigid conformation of this compound make it an attractive candidate for fragment-based and diversity-oriented screening against a wide range of pharmacological targets.

Enzyme and Receptor Screening: Systematic screening against major target classes such as kinases, proteases, and G-protein coupled receptors (GPCRs) could uncover novel inhibitors or modulators.

Peptidomimetics: The rigid cyclopentane structure can be used to mimic β-turns in peptides. Incorporating this scaffold into peptide sequences could lead to peptidomimetics with enhanced stability and cell permeability, a valuable strategy in modern drug discovery. acs.orgnih.govacs.org

| Screening Stage | Objective | Target Panel Examples | Rationale |

|---|---|---|---|

| Primary Screening (In Vitro) | Identify broad antimicrobial activity. | S. aureus, E. coli, P. aeruginosa, C. albicans. nih.gov | Amino alcohol scaffolds have known antimicrobial potential. mdpi.commdpi.com |

| Secondary Screening (In Vitro) | Identify specific pharmacological activity. | Kinase panel, protease panel, GPCR binding assays. | The rigid cyclopentane core is a privileged scaffold in drug discovery. researchgate.netnih.gov |

| Lead Optimization | Improve potency and selectivity of initial hits. | Derivatization of the amine and hydroxyl groups. | Establish structure-activity relationships (SAR) to guide medicinal chemistry efforts. |

Integration into Complex Chemical Architectures and Natural Product Synthesis

Beyond its direct applications, this compound is a valuable chiral building block for the construction of more complex molecules. researchgate.net Its orthogonally reactive functional groups (amine and tertiary alcohol) allow for sequential, controlled modifications, making it an ideal starting point for synthesizing intricate molecular architectures.

Complex Scaffolds for Drug Discovery: The ability to selectively functionalize the amine and hydroxyl groups allows for the use of this compound in diversity-oriented synthesis. By attaching different chemical moieties to this central scaffold, vast libraries of novel compounds can be generated for high-throughput screening. This approach is crucial for exploring new chemical space and identifying hits for challenging drug targets. acs.org The compound can be integrated into larger, more complex structures such as:

Macrocycles: Serving as a turn-inducing element or a functionalized anchor point.

Polycyclic Systems: Acting as a starting material for ring-expansion or annulation reactions to build more elaborate fused or bridged ring systems.

Conjugated Molecules: The amine handle allows for easy conjugation to biomolecules, fluorophores, or other reporter tags for use as chemical probes in biological research.

The strategic use of building blocks like this compound is fundamental to the assembly of novel natural products and the exploration of new areas of chemical biology. uni-konstanz.de

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1-methylcyclopentanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 3-aminocyclopentanol derivatives or reductive amination of ketones. Reaction parameters like temperature (e.g., 60–80°C for reductive amination), solvent polarity (e.g., methanol vs. THF), and catalyst choice (e.g., NaBH₄ vs. Pd/C) critically affect yield. For instance, using NaBH₄ in methanol at 70°C may yield ~60–70% purity, but further purification via column chromatography (silica gel, ethyl acetate/hexane) is required .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming structure. Key signals include the cyclopentanol hydroxyl proton (δ 1.5–2.0 ppm, broad) and methylamino group (δ 2.3–2.7 ppm). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ≈ 117 [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, N-H bend at 1600 cm⁻¹) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–10) show degradation accelerates above pH 8 due to hydroxide ion-mediated hydrolysis of the cyclopentanol ring. At pH 7.4 (physiological conditions), degradation half-life is ~48 hours. Use HPLC with UV detection (λ = 254 nm) to monitor degradation products like cyclopentanone derivatives .

Advanced Research Questions

Q. What computational methods can predict the stereochemical outcomes of this compound in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, chiral catalysts like (R)-BINAP in palladium complexes can induce >90% ee. Molecular docking simulations (AutoDock Vina) further validate steric and electronic interactions in catalytic pockets .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual amines) or hydration states. Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect bound solvents. Solubility should be re-evaluated via shake-flask method in degassed solvents (e.g., water, ethanol) under nitrogen to minimize oxidation .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

- Methodological Answer : Structural modifications (e.g., prodrug formulations like acetylated derivatives) enhance lipophilicity. In vitro permeability assays (Caco-2 cell monolayers) and logP measurements (HPLC) guide optimization. Co-crystallization with cyclodextrins improves aqueous solubility by 3–5 fold .

Experimental Design & Data Analysis

Q. How to design a kinetic study for this compound’s degradation under oxidative stress?

- Methodological Answer : Use a factorial design (temperature: 25–50°C; H₂O₂ concentration: 0.1–1.0 M). Monitor degradation via LC-MS/MS (MRM mode for sensitivity). Rate constants (k) derived from Arrhenius plots reveal activation energy (Eₐ ≈ 50–70 kJ/mol), indicating radical-mediated pathways .

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

- Methodological Answer : Apply ANOVA to compare yields (n = 5 batches) under fixed conditions. Outliers (p < 0.05) suggest inconsistent purification. Control charts (X-bar and R charts) track process stability, with a target yield range of ±5% .

Safety & Handling

Q. What personal protective equipment (PPE) is required for handling this compound in lab settings?

- Methodological Answer : Use nitrile gloves (tested per EN 374), safety goggles, and lab coats. For powder handling, employ fume hoods (minimum airflow 0.5 m/s) to prevent inhalation. Glove compatibility tests (ASTM F739) ensure no permeation within 8 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.